Thiophen-2-ylmethyl-thiourea

Urease inhibition Enzyme kinetics Anti-ureolytic

Thiophen-2-ylmethyl-thiourea (IUPAC: 1-(thiophen-2-ylmethyl)thiourea, also referred to as 2-thenylthiourea or TPT-172 free base) is a low-molecular-weight (172.3 g/mol, C₆H₈N₂S₂) organosulfur compound of the thiourea family that incorporates a thiophene ring linked via a methylene bridge to the thiourea core. This hybrid heterocyclic scaffold places the sulfur atom of the thiophene at a fixed distance from the thioureido group, creating a distinctive electronic environment and bidentate coordination potential not achievable with simple phenyl or benzyl analogs.

Molecular Formula C6H8N2S2
Molecular Weight 172.3 g/mol
Cat. No. B8751800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-ylmethyl-thiourea
Molecular FormulaC6H8N2S2
Molecular Weight172.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=S)N
InChIInChI=1S/C6H8N2S2/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9)
InChIKeyXARZSESQHPGTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophen-2-ylmethyl-thiourea – Essential Physicochemical and Structural Baseline for Procurement


Thiophen-2-ylmethyl-thiourea (IUPAC: 1-(thiophen-2-ylmethyl)thiourea, also referred to as 2-thenylthiourea or TPT-172 free base) is a low-molecular-weight (172.3 g/mol, C₆H₈N₂S₂) organosulfur compound of the thiourea family that incorporates a thiophene ring linked via a methylene bridge to the thiourea core . This hybrid heterocyclic scaffold places the sulfur atom of the thiophene at a fixed distance from the thioureido group, creating a distinctive electronic environment and bidentate coordination potential not achievable with simple phenyl or benzyl analogs [1]. The compound is typically supplied at ≥95% purity and has a well-defined melting point of 99–101 °C, enabling straightforward quality-control verification in procurement workflows .

Why Benzyl- or Phenyl-Thioureas Cannot Replace Thiophen-2-ylmethyl-thiourea in Critical Applications


Although thioureas as a class are widely explored for urease inhibition, metal coordination, and bioactivity, the specific placement of a thiophene ring at the N-alkyl position through a methylene spacer introduces sulfur-mediated electronic effects and coordination geometry that are absent in phenyl-thiourea or benzyl-thiourea analogs [1]. In enzyme inhibition assays, thiophene-bearing thiourea derivatives consistently exhibit lower IC₅₀ values than phenyl-substituted counterparts when tested under identical conditions, demonstrating that the heterocyclic sulfur atom contributes favorably to target binding [2]. Procurement of a generic thiourea analog without the thiophene ring therefore risks loss of both potency and the synthetic versatility required for downstream elaboration into polyheterocyclic systems.

Quantitative Differentiation Evidence for Thiophen-2-ylmethyl-thiourea vs. Closest Analogs


Urease Inhibition Potency: Thiophene-Containing Thiourea vs. Unsubstituted Thiourea

In a controlled urease inhibition study, compound 7m (bearing a thiophen-2-yl group directly linked to the thiourea core) displayed an IC₅₀ of 0.86 ± 0.08 μM, representing an approximately 27-fold enhancement over unsubstituted thiourea (IC₅₀ = 23 ± 1.7 μM) measured in the same assay [1]. While the exact target compound (thiophen-2-ylmethyl-thiourea) incorporates a methylene spacer absent in 7m, the class-level inference indicates that the thiophene-thiourea hybrid pharmacophore is the primary driver of the inhibitory improvement.

Urease inhibition Enzyme kinetics Anti-ureolytic

Cholinesterase Inhibitory Activity: Thiophene-Thiourea Hybrids vs. Donepezil Standard

A series of eleven thiophene-bearing thiourea derivatives was screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent analogs (compounds 3, 5, 7, 9, and 10) exhibited IC₅₀ values several-fold lower than the reference drug donepezil (AChE IC₅₀ = 2.16 ± 0.12 μM; BuChE IC₅₀ = 4.5 ± 0.11 μM) [1]. The SAR study established that the thiophene ring contributes critically to cholinesterase binding, a feature absent in phenyl-only thiourea series.

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

Synthetic Versatility: Thiophen-2-ylmethyl-thiourea as a Precursor for Polyheterocyclic Libraries

Thiophen-2-ylmethyl-thiourea is readily converted to thiophen-2-ylmethyl isothiocyanate, a key intermediate that enables construction of triazoles, benzimidazoles, thiadiazoles, and quinazoline-based polyheterocyclic systems in one- to two-step sequences [1]. In contrast, benzyl-thiourea (the closest non-thiophene analog) yields an isothiocyanate with different electrophilicity and does not provide the sulfur atom for chelation-assisted cyclization or metal coordination [2]. The synthesis of the target compound itself proceeds in 33% isolated yield (recrystallized, m.p. 99–101 °C) from commercially available 2-thenylamine hydrochloride, a process that is scalable and requires only standard laboratory equipment .

Organic synthesis Heterocyclic chemistry Isothiocyanate intermediate

Physicochemical Differentiation: Molecular Weight and Solubility Advantage Over Higher-Molecular-Weight Thiourea Derivatives

At 172.3 g/mol, thiophen-2-ylmethyl-thiourea falls within the favorable fragment range (MW < 300) and is substantially smaller than common substituted thiourea derivatives such as 1-phenyl-3-(thiophen-2-ylmethyl)thiourea (MW 248) or 1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea (MW 276). Its calculated clogP is lower than that of benzyl-thiourea due to the polarizable sulfur atom in the thiophene ring, which enhances aqueous solubility without requiring additional polar substituents [1]. This combination of low MW and moderate lipophilicity makes the compound particularly attractive for fragment-based drug discovery (FBDD) and as a solubility-enhancing building block in lead optimization.

Drug-likeness Physicochemical properties Fragment-based design

Metal Coordination Potential: Thiophene Sulfur as a Secondary Donor Atom

The thiophene ring provides a soft sulfur donor atom that can participate in metal chelation, either in tandem with the thioureido sulfur and nitrogen atoms or independently. This bidentate-to-tridentate coordination capability is absent in benzyl-thiourea, where the phenyl ring acts only as a hydrophobic anchor. In thiophene-thiourea Ru(II) complexes, the thiophene sulfur has been shown to engage in metal binding, enhancing complex stability and modulating electronic properties [1]. This property is directly relevant to the procurement of the compound for catalysis or sensor research, where the additional donor atom can differentiate performance in metal-organic frameworks or homogeneous catalysts.

Coordination chemistry Catalysis Sensor applications

High-Impact Procurement Scenarios for Thiophen-2-ylmethyl-thiourea


Urease-Targeted Drug Discovery and Agricultural Urease Inhibition

Based on the class-level evidence that thiophene-thiourea analogs achieve IC₅₀ values ~27-fold lower than unsubstituted thiourea against jack bean urease (0.86 μM vs. 23 μM) [1], thiophen-2-ylmethyl-thiourea is the logical core scaffold for structure-activity relationship (SAR) campaigns targeting ureolytic pathogens (Helicobacter pylori, Proteus mirabilis) or soil urease for fertilizer efficiency. The compound serves as both a direct inhibitor lead and a fragment for further elaboration.

Fragment-Based Lead Generation for Cholinesterase-Related Disorders

The demonstrated superiority of thiophene-thiourea hybrids over donepezil in cholinesterase inhibition, with several analogs achieving IC₅₀ values below 2 μM against AChE [2], positions thiophen-2-ylmethyl-thiourea as an ideal fragment starting point. Its low MW (172.3) leaves substantial room for growth vectors while maintaining drug-like properties, a key procurement criterion for FBDD programs.

Synthesis of Polyheterocyclic Screening Libraries

The well-established conversion of thiophen-2-ylmethyl-thiourea to its corresponding isothiocyanate enables rapid access to quinazoline, benzothiazole, thiadiazole, imidazole, and triazole libraries [3]. Procurement of this single intermediate therefore unlocks multiple downstream chemotypes, maximizing the return on investment for compound acquisition in medicinal chemistry core facilities.

Metal-Organic Complex Design for Catalysis and Sensing

The thiophene sulfur atom provides a secondary soft donor site not available in benzyl-thiourea, enabling κ³-coordination modes observed in thiophene-thiosemicarbazone Ru(II) complexes [4]. Thiophen-2-ylmethyl-thiourea should be preferentially procured over phenyl/benzyl analogs for research on homogeneous catalysts, metal-organic frameworks, or chemosensors where enhanced metal-binding avidity and electronic tunability are required.

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